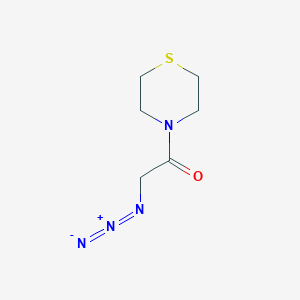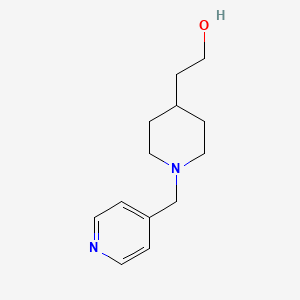
4-chloro-5-(3-hydroxyazetidin-1-yl)pyridazin-3(2H)-one
Übersicht
Beschreibung
4-chloro-5-(3-hydroxyazetidin-1-yl)pyridazin-3(2H)-one (4C5HAP) is a novel heterocyclic compound with a variety of potential applications in the fields of biochemistry and medicine. It has recently been the subject of considerable research due to its unique chemical structure and its potential to be used as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Properties
Research indicates that derivatives of pyridazinones, including compounds related to 4-chloro-5-(3-hydroxyazetidin-1-yl)pyridazin-3(2H)-one, exhibit significant anticancer and antiangiogenic activities. A study by Kamble et al. (2015) synthesized a series of new derivatives and assessed their inhibitory effects on the viability of human cancer cell lines. Some derivatives showed inhibitory activity very close to the standard methotrexate and potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression, highlighting their potential in cancer therapy Kamble et al., 2015.
Antioxidant Activity
The same study also screened the synthesized compounds for their antioxidant activities, with one derivative exhibiting better hydroxyl (OH) radical scavenging activity than the standard ascorbic acid. This suggests that these compounds could serve as effective antioxidants, which is crucial for protecting cells from damage caused by free radicals Kamble et al., 2015.
Antimicrobial Activity
Rekha et al. (2019) explored derivatives of imidazolyl and azetidinones for antimicrobial activity. The study found that certain chloro, bromo, and nitro-substituted azetidinones exhibited excellent antibacterial activity, suggesting their potential use as antimicrobial agents Rekha et al., 2019.
Molecular Properties and Drug Metabolism
Further research into 5-hydroxy-3(2H)-pyridazinone derivatives as inhibitors of HCV NS5B polymerase has focused on optimizing drug metabolism and pharmacokinetic (DMPK) profiles. This research highlights the importance of molecular modifications to improve the pharmacological profile of compounds for potential therapeutic applications Sergeeva et al., 2008.
Eigenschaften
IUPAC Name |
5-chloro-4-(3-hydroxyazetidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-6-5(1-9-10-7(6)13)11-2-4(12)3-11/h1,4,12H,2-3H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZVLKBRVSTZFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C(=O)NN=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(3-hydroxyazetidin-1-yl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Pyrrolidine-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488346.png)

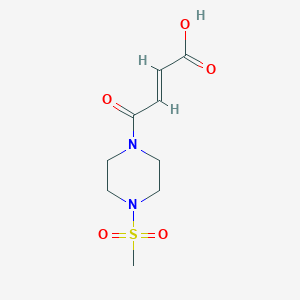
![[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine](/img/structure/B1488351.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)

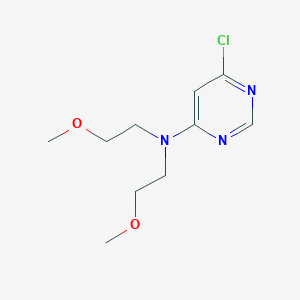
![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)
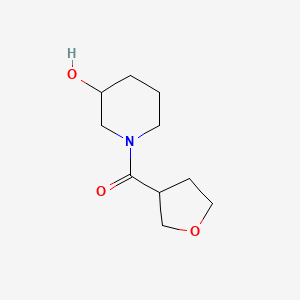
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)
